C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
. This indicates that the molecule contains a pyrrolidine ring, a benzyloxy carbonyl group, and a carboxylic acid group .
The synthesis of 1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid can be achieved through several methods, primarily involving the protection of the amino group in proline derivatives. One common approach includes the following steps:
These synthetic methods are critical for producing this compound in sufficient quantities for further study and application in various fields.
The molecular structure of 1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid features a pyrrolidine ring with a carboxylic acid group at one end and a benzyloxycarbonyl group at the nitrogen atom. The compound exhibits stereochemistry, with specific configurations at its chiral centers.
The presence of both hydrophilic (carboxylic acid) and hydrophobic (benzyloxycarbonyl) groups enhances its solubility properties, making it versatile for various chemical reactions.
1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid participates in several chemical reactions typical of carboxylic acids and amines:
These reactions highlight its utility in organic synthesis and drug development.
The mechanism of action for 1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid primarily involves its role as an intermediate in peptide synthesis. When incorporated into peptides, it can influence biological activity through modulation of enzyme interactions or receptor binding due to its structural features.
1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid finds applications across various scientific domains:
CAS No.:
CAS No.:
CAS No.:
CAS No.: 1152-76-7
CAS No.: 90176-82-2